molecular formula C11H13BrO3 B1412727 S-3-Benzyloxy-2-bromopropionic acid methyl ester CAS No. 97486-35-6

S-3-Benzyloxy-2-bromopropionic acid methyl ester

Cat. No. B1412727
CAS RN: 97486-35-6
M. Wt: 273.12 g/mol
InChI Key: KBWIIBVKXVUCIV-JTQLQIEISA-N
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Description

“S-3-Benzyloxy-2-bromopropionic acid methyl ester” is a chemical compound with the molecular formula C11H13BrO3 . It is used in various fields including life sciences and organic synthesis .

Scientific Research Applications

1. Synthesis of Heterocycles

S-3-Benzyloxy-2-bromopropionic acid methyl ester is used in the synthesis of heterocyclic compounds, such as 5-R1-benzyl-2-(R2-2-pyridylimino)thiazolidin-4-ones, which are produced through Meerwein reactions and cyclocondensation processes (Matiichuk, Obushak, & Tsyalkovskii, 2005).

2. Stereochemistry Studies

This compound is instrumental in exploring the stereochemistry of nucleophilic addition reactions, particularly in the study of the Reformatsky reaction mechanism, providing insights into reaction pathways and product configurations (Matsumoto, Tanaka, & Fukui, 1971).

3. Investigation of Side Reactions in Reformatsky Reaction

Research has been conducted to understand the side reactions that occur in the Reformatsky reaction, particularly with bromo esters, which are key components in this process. Studies on alkyl α-bromopropionates have shed light on the rate of self-condensation and other side reactions in this context (Newman & Evans, 1955).

4. Transesterification Processes

S-3-Benzyloxy-2-bromopropionic acid methyl ester is involved in transesterification reactions, which are significant in identifying components of mixtures of fatty esters. This has practical applications in analytical chemistry and biochemistry (Coutts & Midha, 1969).

5. Synthesis of Muramic Acid

The compound is used in the synthesis of muramic acid and its stereoisomer isomuramic acid. These syntheses are important for understanding the structure and function of these biologically relevant compounds (Ragoussis, Leondiadis, Livaniou, & Evangelatos, 1997).

6. Study of Chiral Adduct Formation

It is utilized in studying the addition of chiral esters to trimethylvinylsilane. This research provides insights into stereoselectivity and racemization processes in organic synthesis (Terentiev et al., 1996).

7. Plant Growth Regulatory Activity

In agrichemical research, derivatives of S-3-Benzyloxy-2-bromopropionic acid methyl ester show potential as plant growth regulators. These derivatives have been tested for branching and stunting activity in agricultural contexts (Kim, Song, & Ryu, 1994).

8. Polymerization Processes

The compound is used in atom transfer radical polymerization processes. This application is significant in the field of polymer chemistry for creating new polymeric materials (Wang, Zhu, Zhen-ping, & Zhu, 2005).

properties

IUPAC Name

methyl (2S)-2-bromo-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWIIBVKXVUCIV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](COCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-3-Benzyloxy-2-bromopropionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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